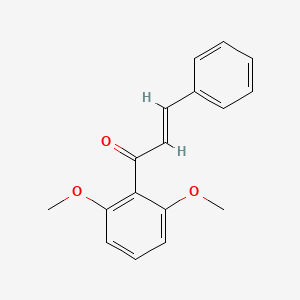

2',6'-Dimethoxychalcone

Beschreibung

2',6'-Dimethoxychalcone (C₁₇H₁₆O₄, molecular weight: 284.3 g/mol) is a chalcone derivative characterized by methoxy (-OCH₃) groups at the 2' and 6' positions of the aromatic ring (Figure 1). Chalcones, as α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Eigenschaften

CAS-Nummer |

5452-98-2 |

|---|---|

Molekularformel |

C17H16O3 |

Molekulargewicht |

268.31 g/mol |

IUPAC-Name |

(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ |

InChI-Schlüssel |

GMODFQAQVHNPNU-VAWYXSNFSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

Isomerische SMILES |

COC1=C(C(=CC=C1)OC)C(=O)/C=C/C2=CC=CC=C2 |

Kanonische SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

Table 1: Key Chalcone Derivatives and Their Substitution Patterns

Anticancer and Antiproliferative Effects

- This compound: Exhibits dual inhibition of human monoamine oxidase-A (hMAO-A, IC₅₀: 0.39 μM) and hMAO-B (IC₅₀: 3.28 μM), with a selectivity index of 113.1 for hMAO-B.

- 4',6'-DMC: Demonstrates potent antiproliferative activity against canine lymphoma cells (CLBL-1) but shows cytotoxicity to normal cells at higher concentrations. It induces apoptosis via caspase-3/8 activation and phosphatidylserine externalization .

- Flavokawain B: Triggers apoptosis in cancer cells through mitochondrial pathways and is less toxic to normal cells compared to synthetic dimethoxy derivatives .

Anti-Melanogenic and Anti-Inflammatory Effects

- 4',6'-DMC: Reduces melanin synthesis by downregulating MITF, TRP-1, and TRP-2 in B16F10 cells. It suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, COX-2, and iNOS pathways .

- This compound: Limited direct data on anti-inflammatory effects, but structural analogs like Ch35 (2'-OH-4',6'-OCH₃) inhibit NO production (IC₅₀: 7.1–9.6 μM) in LPS-treated macrophages .

Enzyme Inhibition

Structure-Activity Relationships (SAR)

Methoxy vs. Hydroxy Groups :

- Methoxy groups enhance metabolic stability and bioavailability compared to hydroxylated analogs .

- Hydroxyl groups (e.g., 2',3'-diOH in DPP-IV inhibitors) improve hydrogen bonding with enzyme active sites but may reduce membrane permeability .

Substitution Position: 4',6'-Dimethoxy derivatives (e.g., 4',6'-DMC) show superior anti-melanogenic activity due to optimal steric and electronic interactions with melanogenesis pathways . 2',6'-Dimethoxy configuration favors MAO-B selectivity, likely due to enhanced hydrophobic interactions with the enzyme’s substrate cavity .

Dual-Targeting Potential: Compounds with 2'-OH and dimethoxy groups (e.g., 4',6'-DMC) often exhibit multitarget effects (e.g., anti-inflammatory + antiproliferative), whereas fully methoxylated analogs may lack specificity .

Toxicity and Therapeutic Index

- 4',6'-DMC: Non-cytotoxic at anti-melanogenic doses (≤10 μM) but toxic to normal cells at higher concentrations (>25 μM) .

- This compound : High selectivity for hMAO-B reduces off-target effects, making it a safer candidate for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.